molecular formula C13H12ClN3O3S B11072053 5-chloro-3-cyano-N-(furan-2-ylmethyl)-4,6-dimethylpyridine-2-sulfonamide

5-chloro-3-cyano-N-(furan-2-ylmethyl)-4,6-dimethylpyridine-2-sulfonamide

Cat. No.: B11072053
M. Wt: 325.77 g/mol
InChI Key: NUMYPAVIVZDWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a furylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with a sulfonyl chloride in the presence of a base.

    Addition of the Furylmethyl Group: This is typically done through a nucleophilic substitution reaction.

    Chlorination and Cyanation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-3-CYANO-N,N-DIETHYL-4,6-DIMETHYLPYRIDINE-2-SULFONAMIDE
  • 3-[4-(ACETYLAMINO)PHENYL]-2-CYANO-N-(2-FURYLMETHYL)ACRYLAMIDE

Uniqueness

5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77 g/mol

IUPAC Name

5-chloro-3-cyano-N-(furan-2-ylmethyl)-4,6-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C13H12ClN3O3S/c1-8-11(6-15)13(17-9(2)12(8)14)21(18,19)16-7-10-4-3-5-20-10/h3-5,16H,7H2,1-2H3

InChI Key

NUMYPAVIVZDWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC2=CC=CO2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.